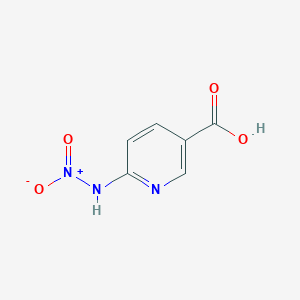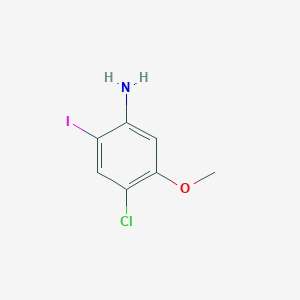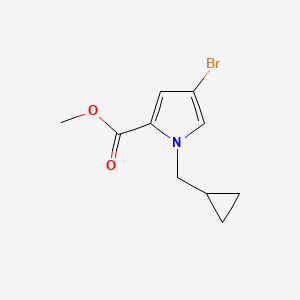
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Descripción general
Descripción
(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (R-1-4-chloro-3-fluorophenyl) is a chiral, fluorinated alcohol with a variety of applications in the pharmaceutical and chemical industries. It is used as a starting material in the synthesis of various drugs, including anti-cancer drugs, analgesics, and anti-inflammatory drugs. It is also used as a reagent in the synthesis of other compounds, including polymers and surfactants. In addition, it has been used in the synthesis of optically active compounds, such as chiral auxiliaries and catalysts.
Aplicaciones Científicas De Investigación
Liquid Crystalline Polyethers
The synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, closely related to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol, was explored by Percec and Zuber (1992). This research investigated flexible polyethers and their phase transition temperatures, contributing to understanding molecular interactions in liquid crystals (Percec & Zuber, 1992).
Catalyst-Substrate Adducts in Asymmetric Catalytic Hydrogenation
Mcculloch et al. (1990) studied the crystal and molecular structure of a compound involving 1,2-bis(phenyl-o-anisoylphosphino)ethane, similar to this compound. This work aids in understanding the mechanisms in asymmetric catalysis, crucial for pharmaceutical synthesis (Mcculloch et al., 1990).
Alternating Copolymerization in Polymer Science
Choi et al. (1998) described the use of a compound similar to this compound in the copolymerization with carbon monoxide. This process synthesizes polyketones with regulated structures, contributing to advancements in polymer science (Choi et al., 1998).
NMR Studies in Biochemistry
Sylvia and Gerig (1993) conducted NMR studies on a complex involving a derivative of this compound. Their work offers insights into enzyme-inhibitor interactions, crucial for drug development and understanding biochemical pathways (Sylvia & Gerig, 1993).
Stereoselective Oxidations in Organic Synthesis
Jia, Xu, and Li (2011) developed methods for preparing enantiopure 1,2-diols using compounds related to this compound. This research is significant in the field of organic synthesis, especially for creating enantiomerically pure compounds (Jia, Xu, & Li, 2011).
Propiedades
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)





![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)

![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)
